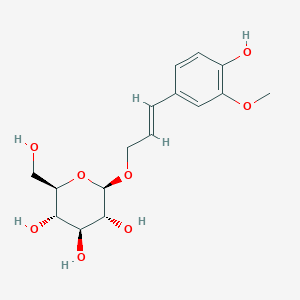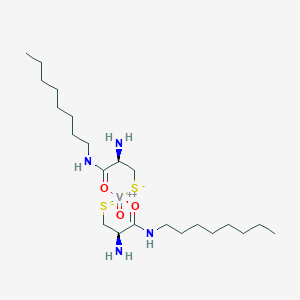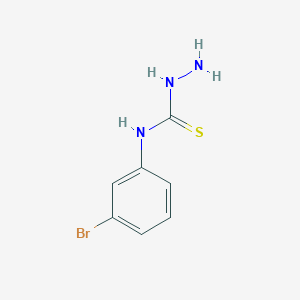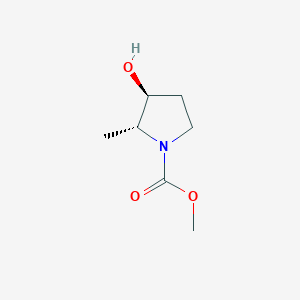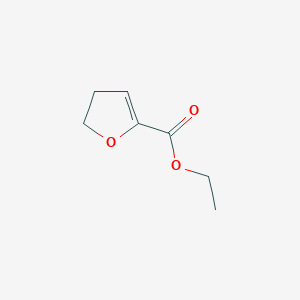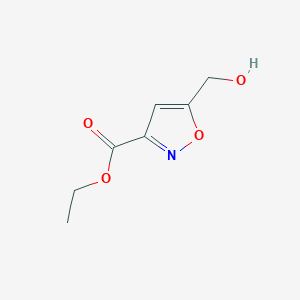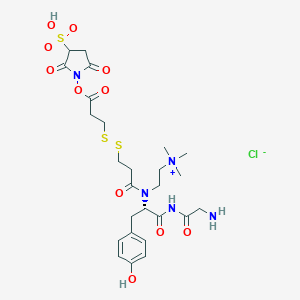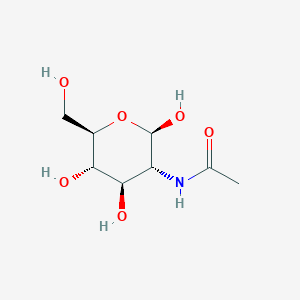
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile, also known as DAPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C21H21N3O.
Mécanisme D'action
The mechanism of action of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis, as well as by generating reactive oxygen species that can cause damage to cancer cells.
Effets Biochimiques Et Physiologiques
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has been reported to have a high binding affinity for metal ions, which makes it a potential candidate for metal ion detection. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile in lab experiments is its high purity and low toxicity. It has also been reported to have good solubility in common organic solvents. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.
Orientations Futures
There are several future directions for research on 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile. One potential area of study is its use as a fluorescent probe for metal ion detection. Additionally, further research is needed to understand its mechanism of action and optimize its use as a photosensitizer for cancer treatment. Furthermore, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile's potential use as a corrosion inhibitor and antibacterial/antifungal agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile involves the reaction of 4-(4-diethylaminophenyl)-1,2-diamine with 2-cyano-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile.
Applications De Recherche Scientifique
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has shown promising results in various scientific research studies. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential use as a corrosion inhibitor.
Propriétés
Numéro CAS |
119006-66-5 |
|---|---|
Nom du produit |
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile |
Formule moléculaire |
C21H19N3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-[4-(diethylamino)phenyl]imino-1-oxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c1-3-24(4-2)17-11-9-16(10-12-17)23-20-13-15(14-22)21(25)19-8-6-5-7-18(19)20/h5-13H,3-4H2,1-2H3 |
Clé InChI |
QIZNVVYZTZEDRW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
Synonymes |
4-(4-DIETHYLAMINOPHENYLIMINO)-1-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



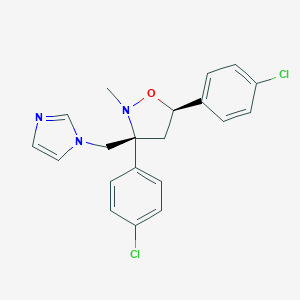
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
